Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to 2-Acetyl-1-ethylpyrrole
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the core properties and applications of 2-Acetyl-1-ethylpyrrole (CAS No. 39741-41-8). This document moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and utility, grounded in established scientific principles.
Introduction and Molecular Overview
2-Acetyl-1-ethylpyrrole is a heterocyclic aromatic ketone that has garnered significant interest, primarily for its distinct organoleptic properties.[1][2] Structurally, it consists of a five-membered pyrrole ring, N-substituted with an ethyl group and C2-substituted with an acetyl group.[3] This specific arrangement of functional groups is crucial to its chemical reactivity, aromatic profile, and its utility as a versatile building block in organic synthesis.[4] It belongs to the class of organic compounds known as aryl alkyl ketones.[5] While celebrated in the flavor and fragrance sectors, its pyrrole scaffold suggests broader potential in medicinal chemistry and material science.[2][4]
Caption: Chemical structure of 2-Acetyl-1-ethylpyrrole.
Physicochemical and Organoleptic Properties
The physical state and solubility of a compound are foundational parameters that dictate its handling, formulation, and application. 2-Acetyl-1-ethylpyrrole is typically supplied as a colorless to light yellow or orange liquid.[1][6] Its sensory profile is its most notable characteristic, often described as having a warm, nutty, roasted, and ethereal aroma.[4][6][7] This profile makes it a valuable component in flavor formulations, particularly for coffee, cocoa, and baked goods.[3][7]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 39741-41-8 | [1][3] |
| Molecular Formula | C₈H₁₁NO | [1][3][8] |
| Molecular Weight | 137.18 g/mol | [1][3][8] |
| Appearance | Colorless to yellow/orange clear liquid | [1][6] |
| Boiling Point | 82 °C @ 12 mmHg; 209-211 °C @ 760 mmHg | [1][9] |
| Density | ~1.01 - 1.058 g/cm³ | [1][9][10] |
| Refractive Index (n20D) | ~1.53 - 1.556 | [1][9] |
| Solubility | Soluble in ethanol, fixed oils, propylene glycol. Slightly soluble in water. | [3][9][10] |
| Flash Point | 86.11 °C (187.00 °F) |[10] |
Synthesis Methodologies
The synthesis of 2-acetyl-1-ethylpyrrole is grounded in fundamental organic chemistry reactions. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. Two primary, well-established routes dominate its preparation: the acylation of 1-ethylpyrrole and the N-alkylation of 2-acetylpyrrole.[3][11]
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Pathway A: Acylation of 1-Ethylpyrrole: This is a classic Friedel-Crafts-type acylation. The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution. The reaction typically proceeds at the C2 position due to the directing effect of the nitrogen atom.
-
Pathway B: N-Alkylation of 2-Acetylpyrrole: This route involves the deprotonation of the N-H bond of 2-acetylpyrrole, followed by nucleophilic attack on an ethylating agent (e.g., ethyl iodide or diethyl sulfate).
Caption: Primary synthesis pathways for 2-Acetyl-1-ethylpyrrole.
General Experimental Protocol: Acylation of 1-Ethylpyrrole
This protocol describes a generalized methodology. Researchers must optimize reaction conditions (temperature, solvent, reaction time) based on their specific laboratory setup and scale.
-
Inert Atmosphere: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous solvent (e.g., diethyl ether).
-
Reagent Preparation: In the dropping funnel, prepare a solution of the acylating agent (e.g., trichloroacetyl chloride) in the anhydrous solvent.[12]
-
Reactant Addition: Charge the flask with freshly distilled 1-ethylpyrrole.
-
Controlled Reaction: Cool the flask in an ice bath. Add the acylating agent solution dropwise to the stirred solution of 1-ethylpyrrole over several hours. The heat of the reaction should be carefully managed.[12]
-
Work-up: After the addition is complete, allow the reaction to stir for an additional hour. Slowly add a basic aqueous solution (e.g., potassium carbonate solution) to quench the reaction.[12]
-
Extraction & Purification: Separate the organic layer. Wash sequentially with water and brine. Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final product.
Spectroscopic and Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity and purity of synthesized 2-acetyl-1-ethylpyrrole.[11] A combination of chromatographic and spectroscopic techniques provides a complete structural and purity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for both identification and purity assessment.[11] The retention time provides chromatographic separation, while the mass spectrum offers a definitive molecular fingerprint. The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 137, corresponding to the molecular formula.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the C=O stretch of the ketone is expected.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features | Rationale / Source |
|---|---|---|
| MS (EI) | Molecular Ion (M⁺) at m/z = 137 | Corresponds to C₈H₁₁NO.[3] |
| ¹H NMR | Signals for: Ethyl group (triplet & quartet), 3 Pyrrole ring protons (multiplets), Acetyl methyl group (singlet) | Based on the molecular structure. Analogous data from 2-acetylpyrrole shows characteristic ring proton shifts.[13] |
| ¹³C NMR | Signals for: Carbonyl carbon (>180 ppm), 4 unique Pyrrole ring carbons, Ethyl carbons, Acetyl methyl carbon | Based on functional groups present.[14] |
| FT-IR | Strong C=O stretch (~1650-1680 cm⁻¹), C-H stretches, C=C and C-N ring stretches | The carbonyl stretch is a hallmark of the acetyl group. IR spectra for 2-acetylpyrrole confirm these regions.[15] |
Caption: Workflow for spectroscopic analysis.
Applications in Research and Development
The unique properties of 2-acetyl-1-ethylpyrrole make it a valuable compound in several industrial and research settings.
-
Flavor and Fragrance: This is its primary application. Its warm, nutty, and roasted aroma profile makes it a key ingredient in creating or enhancing flavors in foods like baked goods and confectionery, as well as coffee and cocoa.[1][3] In perfumery, it can add sophisticated gourmand, warm, or smoky notes to fragrance compositions.[7]
-
Pharmaceutical Research: The pyrrole nucleus is a common scaffold in pharmacologically active molecules. As such, 2-acetyl-1-ethylpyrrole serves as a valuable starting material or intermediate for synthesizing novel therapeutic agents.[1][4] Its functional groups allow for a variety of chemical transformations to build more complex molecules.[4]
-
Analytical Chemistry: Due to its distinct properties, it can be used as a reference standard in analytical methods designed to identify and quantify its presence in complex matrices like food products.[3]
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. While specific toxicity data for 2-acetyl-1-ethylpyrrole is limited, data from aggregated ECHA notifications suggest it is a skin irritant.[9] Precautionary measures should be based on this and on data for structurally similar compounds like 2-acetylpyrrole.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid breathing vapors or mist.[16] Avoid contact with skin, eyes, and clothing.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16][17]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16][17]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[16]
-
-
Storage: Store in a cool, dry place away from heat and incompatible substances like strong oxidizing agents.[8] Keep the container tightly sealed to prevent degradation.[8]
References
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2-Acetyl-1-ethylpyrrole: A Versatile Chemical for Diverse Industries. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Unlocking Chemical Potential: The Synthesis and Analytical Aspects of 2-Acetyl-1-ethylpyrrole. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2-Acetyl-1-Ethylpyrrole. Bouling Chemical Co., Limited. [Link]
-
Beyond Aroma: Exploring Fragrance Applications of 2-Acetyl-1-ethylpyrrole. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2-Acetyl-1-ethylpyrrole CAS 39741-41-8. Hangzhou Graspphenols Biotech Co.,Ltd.[Link]
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Showing Compound 2-Acetyl-1-ethylpyrrole (FDB000964). FooDB. [Link]
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1-Ethyl-2-acetyl pyrrole. PubChem, National Center for Biotechnology Information. [Link]
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1-ethyl-2-acetyl pyrrole, 39741-41-8. The Good Scents Company. [Link]
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1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and N-H... ResearchGate. [Link]
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